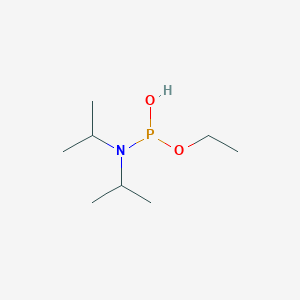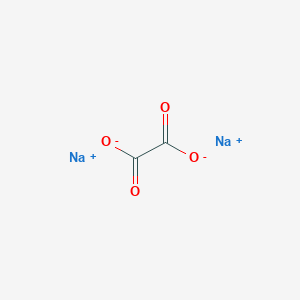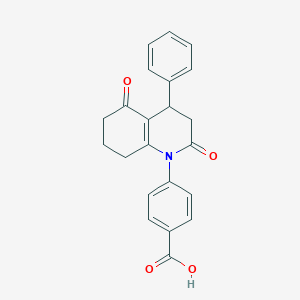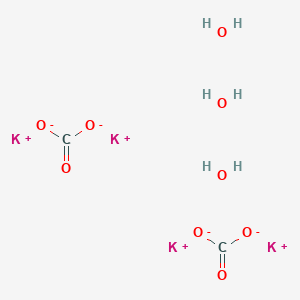
Kaliumcarbonat-Sesquihydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tetrapotassium;dicarbonate;trihydrate is a chemical compound with the molecular formula K₂CO₃·3/2H₂O. It is commonly known as potassium carbonate hydrate. This compound is a white, water-soluble salt that is used in various industrial and scientific applications.
Wissenschaftliche Forschungsanwendungen
Potassium carbonate hydrate is used in various scientific research applications, including:
Chemistry: Used as a reagent in chemical synthesis and analytical chemistry.
Biology: Utilized in buffer solutions and as a pH regulator.
Medicine: Employed in pharmaceutical formulations and as an antacid.
Industry: Used in the production of glass, soap, and as a drying agent in various industrial processes
Wirkmechanismus
Target of Action
Potash sesquihydrate primarily targets hydrochloric acid in gastric secretions . It acts by neutralizing this acid, which plays a crucial role in digestion and maintaining the pH balance in the stomach .
Mode of Action
The compound interacts with its target by undergoing a chemical reaction. When Potash sesquihydrate comes into contact with hydrochloric acid, it reacts to form aluminum chloride and water . This reaction helps to neutralize the acidity in the stomach, providing relief from conditions like heartburn or acid reflux .
Biochemical Pathways
For instance, potassium is essential for the proper functioning of nerve cells and the regulation of fluid balance in the body
Pharmacokinetics
It’s known that the compound is soluble in water , which suggests it could be readily absorbed in the body. More research is needed to understand the ADME properties of Potash sesquihydrate and their impact on its bioavailability.
Result of Action
The primary result of Potash sesquihydrate’s action is the neutralization of hydrochloric acid in the stomach . This can help alleviate symptoms associated with excess stomach acid, such as heartburn or acid reflux . Exposure to potash sesquihydrate has been linked to kidney damage in experimental animals , suggesting potential adverse effects at high concentrations.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Potash sesquihydrate. For instance, the compound’s solubility in water suggests that its action could be affected by the hydration status of the body. Additionally, the compound’s stability could be influenced by factors such as temperature and humidity
Biochemische Analyse
Biochemical Properties
Potash sesquihydrate plays a vital role in several biochemical reactions. It is used as a buffering agent in biochemical assays to maintain a stable pH, which is crucial for enzyme activity and the stability of biological molecules . Potassium, a major component of potash sesquihydrate, is essential for plant growth and development as it regulates enzyme activity, photosynthetic efficiency, and osmotic stress response .
Cellular Effects
Potash sesquihydrate influences cell function by maintaining body fluid and electrolyte balance . It helps in preventing and combating health problems such as obesity, cardiovascular diseases, cancer, osteoporosis, arthritis, diabetes, excess cholesterol, etc .
Molecular Mechanism
The modern commercial production of potash sesquihydrate is by the reaction of potassium hydroxide with carbon dioxide . From the solution crystallizes the sesquihydrate K2CO3·1.5H2O (“potash hydrate”). Heating this solid above 200 °C gives the anhydrous salt .
Temporal Effects in Laboratory Settings
In a study conducted on lactating dairy cows, it was observed that the abrupt addition of potash sesquihydrate to the diet resulted in a greater milk fat concentration within 72 hours . This indicates that the effects of potash sesquihydrate can be observed in a relatively short period of time in laboratory settings.
Dosage Effects in Animal Models
While specific studies on the dosage effects of potash sesquihydrate in animal models are limited, it is known that potassium, a major component of potash sesquihydrate, plays a crucial role in animal nutrition
Metabolic Pathways
Potassium, a major component of potash sesquihydrate, is involved in several metabolic pathways. It is required for protein synthesis, carbohydrate metabolism, and enzyme activation . It also plays a role in nitrogen uptake and metabolism in plants .
Transport and Distribution
Potash sesquihydrate is transported and distributed within cells and tissues primarily through water. It is soluble in water and forms a strongly alkaline solution . The transport and distribution of potash sesquihydrate within cells and tissues are influenced by its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium carbonate hydrate can be synthesized through the reaction of potassium hydroxide with carbon dioxide. The reaction is typically carried out in an aqueous solution, and the resulting potassium carbonate is then crystallized to form the hydrate:
2KOH+CO2→K2CO3+H2O
Industrial Production Methods
Industrially, potassium carbonate hydrate is produced by the carbonation of potassium hydroxide. The process involves bubbling carbon dioxide through a solution of potassium hydroxide, followed by crystallization to obtain the hydrate form. This method is efficient and widely used in the production of potassium carbonate for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium carbonate hydrate undergoes several types of chemical reactions, including:
Neutralization Reactions: Reacts with acids to form potassium salts and water.
Decomposition Reactions: Decomposes upon heating to form potassium oxide and carbon dioxide.
Hydration/Dehydration Reactions: Can gain or lose water molecules depending on the environmental conditions.
Common Reagents and Conditions
Acids: Reacts with acids like hydrochloric acid to produce potassium chloride and carbonic acid, which further decomposes into water and carbon dioxide.
Heat: Decomposes at high temperatures to form potassium oxide and carbon dioxide.
Major Products Formed
Potassium Salts: Formed when reacting with various acids.
Potassium Oxide: Formed upon thermal decomposition.
Carbon Dioxide and Water: Formed during decomposition and neutralization reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Carbonate (Na₂CO₃): Similar in structure and function but contains sodium instead of potassium.
Calcium Carbonate (CaCO₃): Used in similar applications but has different solubility and reactivity properties.
Magnesium Carbonate (MgCO₃): Another similar compound with distinct physical and chemical properties.
Uniqueness
Potassium carbonate hydrate is unique due to its high solubility in water and its ability to act as a strong base. It is preferred in applications where potassium ions are required, and its hydrate form provides additional stability and ease of handling compared to anhydrous forms .
Eigenschaften
CAS-Nummer |
6381-79-9 |
|---|---|
Molekularformel |
CH4KO4 |
Molekulargewicht |
119.14 g/mol |
IUPAC-Name |
tetrapotassium;dicarbonate;trihydrate |
InChI |
InChI=1S/CH2O3.K.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2 |
InChI-Schlüssel |
JIZADEJJTWPJSR-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.[K+].[K+].[K+].[K+] |
Kanonische SMILES |
C(=O)(O)O.O.[K] |
Key on ui other cas no. |
6381-79-9 |
Synonyme |
K2CO3.1.5H2O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


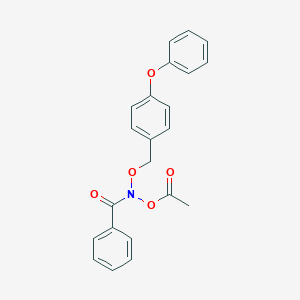
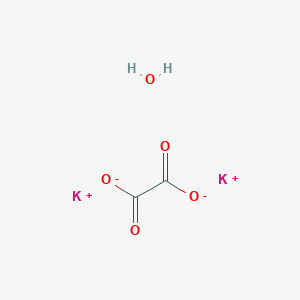
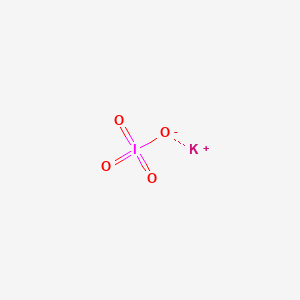
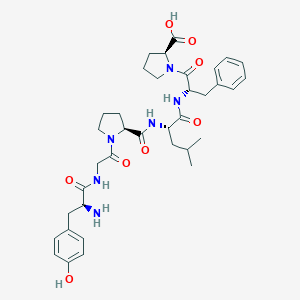

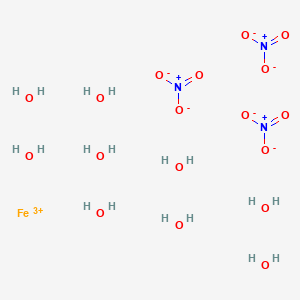
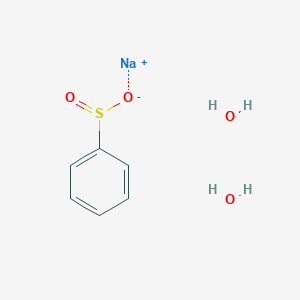
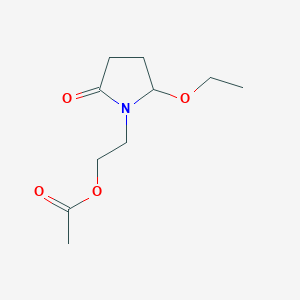

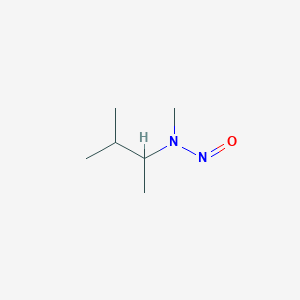
![2,5-Di(propan-2-yl)-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)
